4-Ethoxybutan-1-ol (CAS: 111-73-9) is a linear C6 ether-alcohol, featuring a primary hydroxyl (-OH) group and an ethyl ether (-O-C2H5) moiety separated by a butyl chain. This bifunctional structure provides a unique combination of polarity and moderate hydrophobicity, making it a versatile chemical intermediate and specialty solvent. Its most defining physical characteristics for procurement decisions are its high boiling point and flash point relative to simpler alcohols, which are critical for process safety and suitability in high-temperature applications.
Direct substitution of 4-Ethoxybutan-1-ol with more common solvents like butan-1-ol or even other glycol ethers is often unfeasible and leads to process failure or undesirable outcomes. Replacing it with butan-1-ol fundamentally alters the thermal profile of a process, with a boiling point difference of nearly 50°C, impacting reaction kinetics, solvent evaporation rates, and safety protocols. In synthesis, the ethoxy group is non-interchangeable; using a different precursor like butan-1-ol would yield a structurally different final product, making it an invalid substitute for targeted molecular synthesis. When used in complex formulations such as coatings or photoresists, its specific solvency, viscosity, and evaporation characteristics are balanced with other components, and substitution can compromise the stability, uniformity, and performance of the final film or product.
4-Ethoxybutan-1-ol offers a significantly wider and safer operating window for high-temperature applications compared to its non-ether analog, butan-1-ol. Its boiling point is approximately 166-168°C, which is about 49°C higher than that of butan-1-ol (117.7°C). This is complemented by a much higher flash point of approximately 68-71°C, a critical safety parameter, which is over 30°C higher than the 35-37°C flash point of butan-1-ol, reducing flammability risks during handling and processing.
| Evidence Dimension | Boiling Point & Flash Point |
| Target Compound Data | Boiling Point: ~166-168°C; Flash Point: ~68-71°C |
| Comparator Or Baseline | Butan-1-ol: Boiling Point: 117.7°C; Flash Point: 35-37°C |
| Quantified Difference | ~49°C higher boiling point; ~31-36°C higher flash point |
| Conditions | Standard atmospheric pressure (760 mmHg). |
This thermal stability is a primary procurement driver for applications requiring high-temperature reactions, distillations, or cleaning processes where lower-boiling solvents would require pressurized systems or pose significant fire hazards.
The entire 4-ethoxybutoxy moiety of this compound is critical and non-interchangeable when used as a precursor in targeted synthesis. For example, in the patented synthesis of 4-alkoxy-2-trifluoromethyl-nitrobenzenes, 4-ethoxybutan-1-ol is used as the nucleophile to introduce the 4-(4-ethoxybutoxy) group onto the aromatic ring. Using a simpler alcohol like butan-1-ol would result in a 4-butoxy group, creating a fundamentally different molecule with different properties and biological activity. Similarly, using diethylene glycol monoethyl ether would introduce a more polar 2-(2-ethoxyethoxy) group.
| Evidence Dimension | Synthetic Product Structure |
| Target Compound Data | Forms a 4-(4-ethoxybutoxy) substituent. |
| Comparator Or Baseline | Butan-1-ol: Would form a 4-butoxy substituent. |
| Quantified Difference | Presence of an ether oxygen within the alkyl chain vs. a simple alkyl chain. |
| Conditions | Nucleophilic aromatic substitution reaction conditions, as described in patent literature. |
For synthesizing specific active pharmaceutical ingredients (APIs) or functional materials, the exact structure of the alkoxy chain is non-negotiable, making 4-ethoxybutan-1-ol the only valid procurement choice.
4-Ethoxybutan-1-ol is identified as a suitable solvent in patent literature for advanced photoresist formulations used in semiconductor manufacturing. These formulations require solvents that provide excellent solubility for complex polymer resins and photoactive compounds while having controlled evaporation rates to ensure uniform film deposition. While other solvents like PGMEA are common, the inclusion of 4-ethoxybutan-1-ol highlights its utility in a class of high-performance solvents. Its higher boiling point compared to common alternatives like butyl acetate (127°C) allows for better process control during the spin-coating and soft-bake steps, which is critical for defect-free lithography.
| Evidence Dimension | Suitability as a High-Purity Formulation Solvent |
| Target Compound Data | Listed as a suitable solvent (Component B) for dissolving polymer resins in photoresist compositions. |
| Comparator Or Baseline | Common industry solvents like Propylene glycol monomethyl ether acetate (PGMEA) and Butyl Acetate. |
| Quantified Difference | Higher boiling point (166-168°C) than many standard solvents like butyl acetate (127°C), enabling different processing windows. |
| Conditions | Solvent for polymer resin and a radiation-sensitive acid generator in a chemically amplified positive photoresist composition. |
This demonstrates its compatibility with high-purity, performance-critical industrial formulations, making it a reliable choice for buyers in the electronics and advanced materials sectors who need to fine-tune solvent blends for optimal performance.
Ideal as a reaction solvent or a cleaning agent for processes that operate above 120°C. Its high boiling point prevents solvent loss and maintains stable reaction conditions without requiring pressurized vessels, a clear advantage over butan-1-ol.
Serves as a non-interchangeable building block for introducing the 4-ethoxybutoxy functional group. This is essential in multi-step syntheses where the ether linkage at a specific position is required for the target molecule's final structure and function.
Used as a high-boiling, low-volatility component in complex solvent blends for coatings, inks, and photoresists. Its properties help control the drying phase and ensure uniform film formation, justifying its selection over more volatile or less compatible standard solvents.